1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of bromine and methylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,4-Bis(methylthio)phenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylthio groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and methylthio groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect molecular pathways and processes, depending on the specific application and context.
Comparison with Similar Compounds
1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(2,4-Dimethylthio)phenyl)-1-bromopropan-2-one: Similar structure but with different substituents, leading to variations in reactivity and applications.
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one: The presence of chlorine instead of bromine affects its chemical properties and reactivity.
1-(2,4-Bis(methylthio)phenyl)-1-iodopropan-2-one: The iodine atom introduces different reactivity patterns compared to bromine.
Properties
Molecular Formula |
C11H13BrOS2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[2,4-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-6,11H,1-3H3 |
InChI Key |
HLVCFTDXKRUWNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC)SC)Br |
Origin of Product |
United States |
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